2-Ethylpyridine 1-oxide
Overview
Description
2-Ethylpyridine 1-oxide is a chemical compound related to the pyridine family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 2-Ethylpyridine 1-oxide, they do provide insights into the behavior of similar compounds and their derivatives, which can be extrapolated to understand the properties and reactions of 2-Ethylpyridine 1-oxide.
Synthesis Analysis
The synthesis of pyridine N-oxide derivatives can be complex, involving various catalysts and reaction conditions. For instance, the synthesis of nickel 2-iminopyridine N-oxide complexes involves different substitution patterns on the pyridine ring, which affect the catalytic activity for ethylene polymerization . Similarly, chemoenzymatic synthesis methods have been used to create chiral 2,2'-bipyridine ligands and their N-oxide derivatives, indicating that enzymatic processes can be employed to synthesize N-oxide derivatives with high enantioselectivity .
Molecular Structure Analysis
The molecular structure of pyridine N-oxides is characterized by the presence of a nitrogen-oxygen (N-O) bond. In the case of 2-hydroxymethylpyridine N-oxide, X-ray diffraction studies have shown that the N-O dative bond length is 1.321 Å, and the dative oxygen is involved in intermolecular hydrogen bonding . This information suggests that in 2-Ethylpyridine 1-oxide, the N-O bond would play a crucial role in its molecular structure and interactions.
Chemical Reactions Analysis
Pyridine N-oxides can undergo various chemical reactions, including oxidation, reduction, and rearrangement. For example, 2-ethyl-4-thiocarbamoylpyridine exhibits oxidation and reduction reactions at different pH levels, which are dependent on the electrochemical properties of the compound . The Meisenheimer rearrangement of 2-ethyl-1,4,5,10b-tetrahydro-2H-azetopyrido[3,4-b]indole N-oxides leads to the formation of epoxyhexahydroazocino[5,6-b]indoles, demonstrating the reactivity of N-oxides under oxidative conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine N-oxides are influenced by their substituents and reaction conditions. The catalytic oxydehydrogenation of 2-ethylpyridine, for example, has been studied using various metal oxides and phosphates as catalysts, with SnO2 SiO2 showing promising results in terms of conversion and selectivity . These findings suggest that the physical and chemical properties of 2-Ethylpyridine 1-oxide would be similarly affected by the choice of catalyst and reaction parameters.
Scientific Research Applications
Catalytic Applications
2-Ethylpyridine 1-oxide has been studied in the context of catalysis. For example, its derivative, 2-ethylpyridine, was used in catalytic oxydehydrogenation processes, demonstrating potential in mild oxidation-dehydrogenation reactions. The catalyst SnO2 SiO2 showed particular promise, with high initial conversion and selectivity rates, and the capacity for regeneration through air exposure (Moscotti & Forni, 1996).
Monolayer Studies
Studies have been conducted on the interaction of alkylpyridine oxides, including ethylpyridine oxides, with monosilicic acid. This research helps in understanding the properties of pyridine oxide monolayers, which are useful in various scientific and industrial applications (Holt & Nasrallah, 1969).
Polymer Chemistry
2-Ethylpyridine 1-oxide derivatives have been explored in polymer chemistry. For instance, poly-(2-vinylpyridine 1-oxide) and its alkyl derivatives have been synthesized and studied for their electronic spectra and interaction with silicic acid, providing insights into the behavior of these polymers (Holt & Lindsay, 1969).
Polarographic Analysis
The polarographic behavior of pyridine N-oxides, including ethylpyridine N-oxides, has been investigated, offering valuable information about the electrochemical properties of these compounds, which is useful for various analytical applications (Kubota & Miyazaki, 1962).
Metallo-Supramolecular Polymers
Research into metallo-supramolecular polymers using poly(ethylene oxide) derivatives, including those related to 2-ethylpyridine 1-oxide, has been conducted. These studies contribute to the understanding of the synthesis and properties of such polymers, which have potential applications in materials science and nanotechnology (Schmatloch et al., 2003).
Coordination Chemistry and Catalysis
2-Ethylpyridine 1-oxide derivatives have also been examined in coordination chemistry and as catalysts in polymerization processes. For example, nickel 2-iminopyridine N-oxide complexes havebeen studied for their activity in ethylene polymerization, demonstrating the potential of these compounds in catalytic applications. The electronic properties of the ligands, such as electron-donating or withdrawing groups, have a significant impact on catalytic activity and selectivity (Brasse et al., 2008).
Dehydrogenation Studies
2-Ethylpyridine has been used in studies focusing on dehydrogenation over mixed oxide catalysts. These studies provide insights into the production of vinylpyridine derivatives, which are important in the chemical industry (Artamonov et al., 1967).
Supramolecular Assemblies
Investigations into supramolecular assemblies involving poly(ethylene oxide) modified with terpyridine end groups, related to 2-ethylpyridine 1-oxide, have led to the creation of nanoporous thin films. These studies have applications in the development of advanced materials with specific properties (Mugemana et al., 2012).
Synthesis and Reactivity
Research on the synthesis and reactivity of N-oxides of pyridylacetylenic amines, derived from compounds like 2-methyl-5-ethynylpyridine N-oxide, has contributed to the understanding of these compounds' properties and potential applications in various chemical processes (Ikramov et al., 2021).
properties
IUPAC Name |
2-ethyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLHRLVWZSCASU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=[N+]1[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197489 | |
Record name | 2-Ethylpyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylpyridine 1-oxide | |
CAS RN |
4833-24-3 | |
Record name | Pyridine, 2-ethyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4833-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylpyridine 1-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethylpyridine 1-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethylpyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylpyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.